4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine
Overview
Description
an impurity of Lafutidine. It is also a metabolite of Pibutidine.
Scientific Research Applications
Aerobic Oxidation of Cyclic Amines
A study by Dairo et al. (2016) highlights the use of CeO2-supported gold nanoparticles for the oxidative transformation of cyclic amines, like piperidine, into lactams. This process is significant in creating valuable chemical feedstocks.
Piperidine Derivatives from Serine
Research by Acharya and Clive (2010) demonstrated a method to produce piperidine derivatives from serine. These derivatives serve as versatile intermediates in synthesizing a wide range of amines with substituted piperidine units.
Synthesis and Fluorescence of Enaminenaphthalimides
McAdam et al. (2004) explored the synthesis of 4-enamine-N-methyl-1,8-naphthalimides, including a piperidine variant. This study McAdam et al. (2004) observed strong fluorescence properties in these compounds, which can be relevant in chemical sensing and imaging.
Piperidine-Containing Pyrimidine Imines and Thiazolidinones
Merugu et al. (2010) focused on synthesizing piperidine-containing pyrimidine imines and thiazolidinones, revealing their potential antibacterial activity. This research Merugu et al. (2010) indicates the medicinal relevance of such compounds.
Piperidine Reactivity in Glucose/Lysine Model Systems
Nikolov and Yaylayan (2010) investigated the reactivity of piperidine in glucose/lysine model systems, identifying its role in forming Maillard reaction products. This study Nikolov and Yaylayan (2010) is crucial for understanding the chemical behavior of piperidine in biological systems.
Properties
IUPAC Name |
4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c16-7-2-5-11-19-15-12-14(6-8-17-15)13-18-9-3-1-4-10-18/h2,5-6,8,12H,1,3-4,7,9-11,13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWHRGCYVNXXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699476 | |
Record name | 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103922-84-5 | |
Record name | 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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